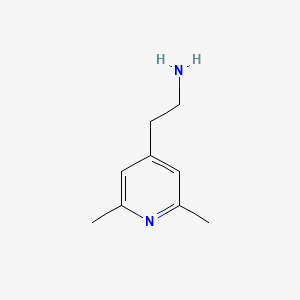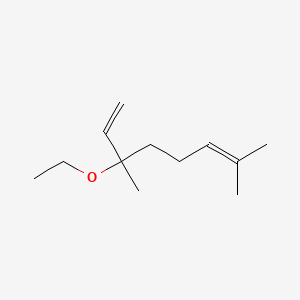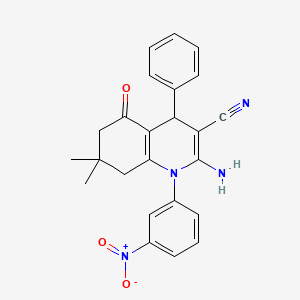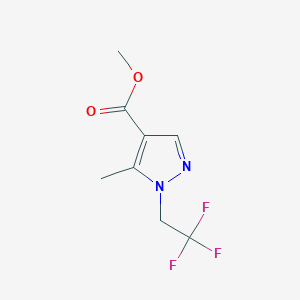
Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxylate de méthyle est un composé chimique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé spécifique se caractérise par la présence d'un groupe trifluoroéthyle, qui lui confère des propriétés chimiques uniques, le rendant précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxylate de méthyle implique généralement la réaction du 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole avec le chloroformiate de méthyle en conditions basiques. La réaction est réalisée dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de Production Industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir la qualité et le rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de Réactions : Le 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe trifluoroéthyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et Conditions Communes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux Produits Formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de divers pyrazoles substitués.
4. Applications de Recherche Scientifique
Le 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxylate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'agents anti-inflammatoires et anticancéreux.
Industrie : Utilisé dans la production de produits agrochimiques et de produits chimiques de spécialité.
5. Mécanisme d'Action
Le mécanisme d'action du 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluoroéthyle améliore son affinité de liaison et sa sélectivité envers ces cibles. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, modulant ainsi les voies biochimiques impliquées.
Composés Similaires :
- 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-amine
- Acide 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxylique
Comparaison : Le 5-méthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxylate de méthyle est unique en raison de son groupe fonctionnel ester, qui lui confère une réactivité chimique et une solubilité différentes par rapport à ses homologues amine et acide carboxylique. Le groupe ester le rend plus adapté à certaines applications synthétiques et améliore sa stabilité dans diverses conditions.
Applications De Recherche Scientifique
Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparaison Avec Des Composés Similaires
- 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine
- 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Comparison: Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and solubility compared to its amine and carboxylic acid counterparts. The ester group makes it more suitable for certain synthetic applications and enhances its stability under various conditions.
Propriétés
Numéro CAS |
1020722-67-1 |
|---|---|
Formule moléculaire |
C8H9F3N2O2 |
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
methyl 5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-6(7(14)15-2)3-12-13(5)4-8(9,10)11/h3H,4H2,1-2H3 |
Clé InChI |
AAWMDUPUYVKILO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)
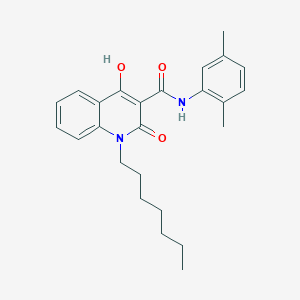
![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)
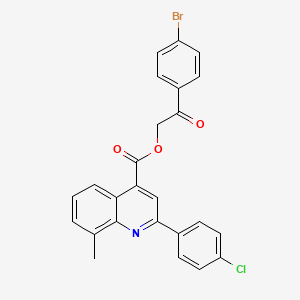
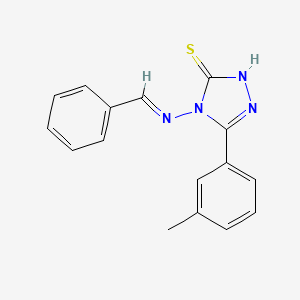
![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)
